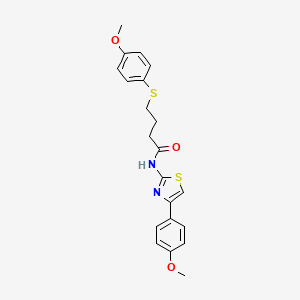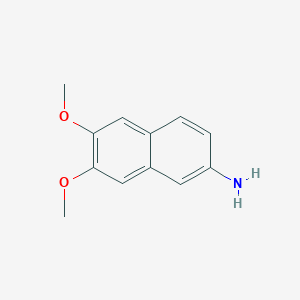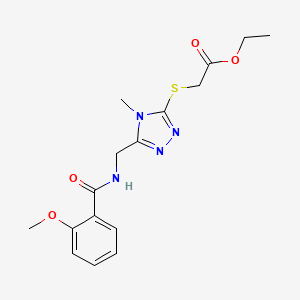![molecular formula C26H20N4O7 B2915364 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1359319-26-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O7 and its molecular weight is 500.467. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, novel quinazolinone derivatives have demonstrated significant cytotoxic activity in MCF-7 and HeLa cell lines, indicating their potential as anticancer agents (Poorirani et al., 2018). Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, which exhibited broad-spectrum antitumor activity, underlining the versatility of quinazolinone scaffolds in cancer research (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Quinazolinone derivatives have also been synthesized for their antimicrobial properties. For instance, new heterocyclic compounds derived from visnagenone or khellinone and their antimicrobial activity were investigated, showcasing their efficacy against bacteria and fungi (Abu‐Hashem, 2018).
Synthesis Techniques
Innovative synthesis techniques for quinazolinone derivatives have been developed, leveraging carbon dioxide as a reagent. These methods offer green chemistry approaches to synthesizing quinazolinone-2,4(1H,3H)-diones, highlighting the environmental benefits and efficiency of these synthetic strategies (Patil et al., 2008), (Mizuno et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2,4-dioxo-1,3-dihydroquinazoline", "1,3-benzodioxole", "3,5-dimethoxyphenylhydrazine", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "ethanol", "diethyl ether", "chloroform", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione", "a. To a solution of 2,4-dioxo-1,3-dihydroquinazoline (1.0 g, 5.5 mmol) in chloroform (20 mL), 1,3-benzodioxole (1.2 g, 8.3 mmol) and triethylamine (1.5 mL, 10.8 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 30 min, and then phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "c. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "d. The resulting solid is filtered, washed with water, and dried to give 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.5 g, 85%) as a yellow solid.", "e. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione (1.0 g, 3.6 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "f. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "g. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.8 g, 80%) as a yellow solid.", "Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine", "a. To a solution of 3,5-dimethoxyphenylhydrazine (1.0 g, 5.5 mmol) in acetic anhydride (10 mL), phosphorus oxychloride (1.0 mL, 10.8 mmol) is added dropwise.", "b. The reaction mixture is stirred at room temperature for 2 h, and then poured into ice-cold water (50 mL).", "c. The resulting solid is filtered, washed with water, and dried to give 3,5-dimethoxyphenylhydrazine acetate (1.5 g, 85%) as a yellow solid.", "d. To a solution of 3,5-dimethoxyphenylhydrazine acetate (1.0 g, 4.0 mmol) in ethanol (20 mL), sodium hydroxide (0.4 g, 10.0 mmol) is added.", "e. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "f. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.8 g, 80%) as a yellow solid.", "Step 3: Coupling of intermediates", "a. To a solution of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione (0.5 g, 1.8 mmol) in ethanol (10 mL), 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (0.5 g, 2.0 mmol) and sodium bicarbonate (0.3 g, 3.6 mmol) are added.", "b. The reaction mixture is stirred at room temperature for 2 h, and then filtered.", "c. The filtrate is concentrated under reduced pressure, and the resulting solid is washed with diethyl ether to give the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (0.6 g, 60%) as a yellow solid." ] } | |
CAS番号 |
1359319-26-8 |
製品名 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
分子式 |
C26H20N4O7 |
分子量 |
500.467 |
IUPAC名 |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32) |
InChIキー |
GYUQDOZADVSYMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)


![2-Amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915289.png)
![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)

![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)
![Methyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2915299.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)
![N-(1H-indazol-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2915302.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2915303.png)
